molecular formula C25H19N3O3 B5105874 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B5105874
M. Wt: 409.4 g/mol
InChI Key: ZCCSALJKKWEYFR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core linked to an indole moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 5-methyl-2-oxo-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities, making it a candidate for drug development and biological studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to pharmacological activity.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone and indole moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share structural similarities and biological activities.

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin also have indole moieties and exhibit various biological effects.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one lies in its combined quinazolinone and indole structure, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-15-7-12-22-19(13-15)20(24(29)27-22)14-23-26-21-6-4-3-5-18(21)25(30)28(23)16-8-10-17(31-2)11-9-16/h3-14H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCSALJKKWEYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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